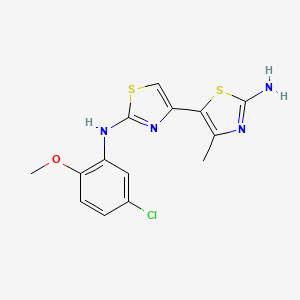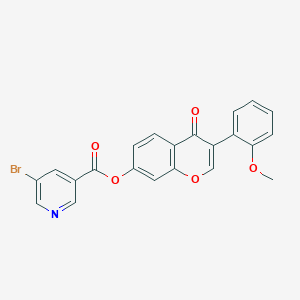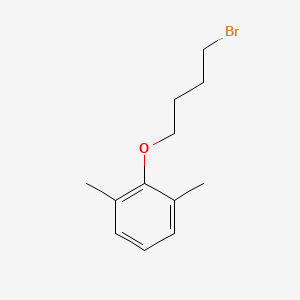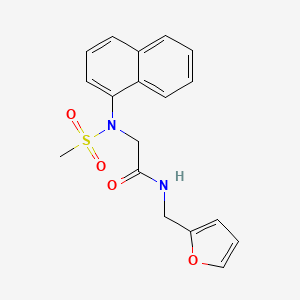![molecular formula C22H18N2O4S B3466667 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3466667.png)
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Descripción general
Descripción
This compound is a derivative of coumarin, a type of organic compound that is often used in the production of pharmaceuticals and other chemicals . It has a molecular formula of C12H12N2O4 and a molecular weight of 248.23 g/mol . The IUPAC name for this compound is 2-(4-methyl-2-oxochromen-7-yl)oxyacetohydrazide .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Additionally, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The 2H-chromene ring in the structure of this compound is essentially planar . The dihedral angle between the 2H-chromene ring and the 4-fluoro-phenyl ring is 2.17 (8)° .Chemical Reactions Analysis
The compound has been studied for its anticancer as well as antimicrobial activities . It has also been evaluated for memory testing in scopolamine-induced amnesia .Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 3 .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-13-3-5-15(6-4-13)18-12-29-22(23-18)24-20(25)11-27-16-7-8-17-14(2)9-21(26)28-19(17)10-16/h3-10,12H,11H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKWPTTZBQNJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B3466590.png)
![N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B3466593.png)
![N-{2-[(2-ethylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide](/img/structure/B3466599.png)

![N-{2-[(2,5-dimethoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B3466636.png)
![N-(2,5-dimethoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B3466647.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3466654.png)
![4-[(2-phenylvinyl)sulfonyl]morpholine](/img/structure/B3466660.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-isopropyl-3-methylphenoxy)acetamide](/img/structure/B3466661.png)


![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3466684.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3466689.png)
